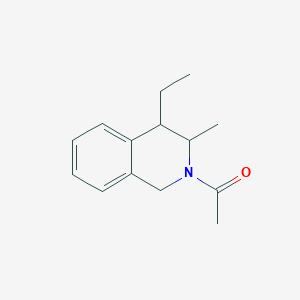
(4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone is an organic compound characterized by the presence of a chlorophenyl group and a hydroxycyclopentenyl group attached to a methanone moiety
Métodos De Preparación
The synthesis of (4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and cyclopent-1-en-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
(4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The exact pathways involved depend on the specific application and context, but can include signaling pathways related to inflammation, cell growth, and metabolism.
Comparación Con Compuestos Similares
(4-Chlorophenyl)(5-hydroxycyclopent-1-en-1-yl)methanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (4-Chlorophenyl)(cyclopent-1-en-1-yl)methanone and (4-Chlorophenyl)(5-hydroxycyclohex-1-en-1-yl)methanone share structural similarities.
Propiedades
Número CAS |
88738-08-3 |
|---|---|
Fórmula molecular |
C12H11ClO2 |
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(5-hydroxycyclopenten-1-yl)methanone |
InChI |
InChI=1S/C12H11ClO2/c13-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)14/h2,4-7,11,14H,1,3H2 |
Clave InChI |
BQUHHDLLKDFQIS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)







